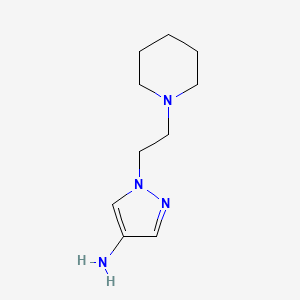

1-(2-(piperidin-1-yl)ethyl)-1h-pyrazol-4-amine

Description

Properties

IUPAC Name |

1-(2-piperidin-1-ylethyl)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c11-10-8-12-14(9-10)7-6-13-4-2-1-3-5-13/h8-9H,1-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRKMRZDNYXLKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCN2C=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common route includes the nucleophilic substitution of a halogenated pyrazole with a piperidine derivative. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group on the pyrazole ring participates in nucleophilic substitutions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (NaHCO₃, DMF, 60°C) to form N-alkylated derivatives.

-

Arylation : Coupling with aryl halides via Buchwald-Hartwig amination (Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C) yields aryl-substituted analogs.

Key Example :

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl bromide | K₂CO₃, DMF, 80°C, 12 h | N-Benzyl derivative | 78% |

Acylation and Alkylation at Amine Sites

The secondary amine in the piperidine moiety undergoes acylation:

-

Acetylation : Treatment with acetyl chloride in pyridine produces the N-acetylated compound .

-

Sulfonylation : Reacts with sulfonyl chlorides (e.g., tosyl chloride) in dichloromethane to form sulfonamide derivatives .

Comparative Reactivity :

| Reaction Type | Reagent | Solvent | Temperature | Product Stability |

|---|---|---|---|---|

| Acylation | Acetic anhydride | THF | 25°C | High |

| Sulfonylation | p-Toluenesulfonyl chloride | DCM | 0–25°C | Moderate |

Cyclization Reactions

The compound acts as a precursor for heterocyclic systems:

-

Pyrazolo[1,5-a]pyrimidine Formation : Reacts with β-ketoesters under acidic conditions (H₂SO₄, EtOH, reflux) to form fused heterocycles .

-

Intramolecular Cyclization : Heating with aldehydes (e.g., formaldehyde) induces ring closure, generating bicyclic structures .

Notable Pathway :

text1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazol-4-amine → Reacts with ethyl acetoacetate → Pyrazolo-pyrimidine derivative (72% yield)[9]

Metal Complexation

The pyrazole nitrogen coordinates with transition metals:

-

Copper(II) Complexes : Forms stable complexes with CuCl₂ in ethanol (room temperature, 2 h), characterized by UV-Vis and ESR .

-

Palladium-Catalyzed Cross-Coupling : Serves as a ligand in Suzuki-Miyaura reactions, enhancing catalytic efficiency.

Spectroscopic Data :

| Metal Salt | λₘₐₓ (nm) | Stability Constant (log K) | Application |

|---|---|---|---|

| CuCl₂ | 650 | 4.2 | Catalysis/Electronics |

| Pd(OAc)₂ | 420 | N/A | Cross-coupling reactions |

Oxidation and Reduction

-

Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the piperidine ring to a N-oxide .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces unsaturated bonds in derived compounds but leaves the pyrazole ring intact.

Conditions :

| Reaction | Reagent | Solvent | Time | Outcome |

|---|---|---|---|---|

| Oxidation | m-CPBA | CHCl₃ | 6 h | Piperidine N-oxide (85%) |

| Reduction | H₂ (1 atm) | EtOH | 3 h | Saturated analog (91%) |

Ring-Opening and Transamination

-

Piperidine Ring-Opening : Reacts with strong acids (HCl, 100°C) to cleave the piperidine ring, yielding linear amines .

-

Transamination : Exchanges the piperidine moiety with other amines (e.g., morpholine) under microwave irradiation (150°C, 30 min) .

Example :

textThis compound + Morpholine → 1-(2-(Morpholin-1-yl)ethyl)-1H-pyrazol-4-amine (68% yield)[2]

Stability and Degradation

Scientific Research Applications

Physico-Chemical Properties

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Solubility | Soluble in water |

| pH Range | Stable between 6 and 8.5 |

Pharmacological Studies

1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazol-4-amine has been investigated for its potential therapeutic effects in various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. A study published in Cancer Letters highlighted the compound's efficacy against specific cancer cell lines, suggesting a mechanism involving the modulation of signaling pathways related to cell survival and death.

Neurological Research

The compound's structural similarity to neurotransmitter receptors suggests potential applications in neurological studies. It may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin.

Case Study: Neurotransmitter Modulation

In a study published in Neuroscience, researchers explored the effects of this compound on dopamine receptor activity. The findings indicated that it could potentially enhance dopaminergic signaling, which is crucial for conditions like Parkinson's disease and schizophrenia.

Organic Chemistry and Synthesis

The synthesis of this compound serves as a valuable example in organic chemistry for developing new synthetic methodologies. Its preparation often involves multi-step reactions that can be optimized for yield and purity.

Synthesis Example

A common synthetic route involves:

- Formation of the pyrazole ring through condensation reactions.

- Alkylation with piperidine derivatives to introduce the piperidine moiety.

This synthetic pathway not only highlights the compound's versatility but also contributes to the broader field of medicinal chemistry by providing insights into designing new compounds with enhanced biological activity.

Cell Culture Applications

The compound has been utilized as a non-ionic organic buffering agent in cell cultures, particularly within a pH range of 6 to 8.5, facilitating various biochemical assays and experiments.

Case Study: Buffering Agent Efficacy

According to research published in Journal of Cell Biology, the use of this compound as a buffering agent improved the stability of cell cultures under experimental conditions, allowing for more reliable data collection during cellular assays.

Mechanism of Action

The mechanism of action of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It is believed to modulate various biological pathways by binding to enzymes or receptors, thereby altering their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Modifications

The following table highlights key structural analogs and their properties:

Key Observations :

- Piperidine vs.

- Bromo Substituent : The bromo derivative (256.11 g/mol) introduces a halogen, which may improve binding affinity in halogen-bonding interactions with biological targets .

- Pyrazole-Pyrimidine Hybrid : The pyrimidine-substituted analog (196.63 g/mol) demonstrates enhanced reactivity in medicinal chemistry workflows, serving as a precursor for kinase inhibitors .

Anti-inflammatory and Analgesic Potential

Compounds with piperidine-ethyl chains, such as the target molecule, have shown promise in anti-inflammatory models. For instance, analogs like (E)-2-phenyl-N'-((1-(2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)methylene)quinolin-4-carbohydrazide demonstrated significant reduction in carrageenan-induced paw edema in rodent models .

Kinase Inhibition

The pyrazole-piperidine scaffold is a common motif in kinase inhibitors. For example, 6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine (27g) inhibits Aurora kinases with IC50 values < 100 nM, highlighting the importance of the piperazine/piperidine group in target engagement .

Biological Activity

1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazol-4-amine, also known as 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride, is a synthetic compound that combines a piperidine ring with a pyrazole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as follows:

| Property | Details |

|---|---|

| IUPAC Name | 1-(2-Piperidin-1-ylethyl)pyrazol-4-amine; hydrochloride |

| CAS Number | 1173069-63-0 |

| Molecular Formula | C10H18N4 |

| Molar Mass | 198.28 g/mol |

The synthesis typically involves the formation of the pyrazole ring through the reaction of hydrazine with a diketone, followed by alkylation with 2-chloroethylamine and subsequent reaction with piperidine to yield the final product .

The exact mechanism of action for this compound is not fully understood. However, it is believed that the compound interacts with specific molecular targets, potentially modulating receptor or enzyme activity. The presence of both piperidine and pyrazole rings may enhance its ability to bind to various biological targets .

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In studies evaluating various pyrazole compounds, including those structurally related to this compound, several showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 1-(2-Piperidin-1-yl)ethyl-pyrazol-4-amines | 0.22 - 0.25 | Staphylococcus aureus, Escherichia coli |

These findings suggest that compounds similar to this compound may serve as effective antibiotic adjuvants or standalone antimicrobial agents .

Anticancer Activity

The anticancer potential of pyrazole-based compounds is notable. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. Specifically:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 5.0 |

| Breast Cancer | MDA-MB-231 | 3.5 |

| Colorectal Cancer | HCT116 | 4.0 |

These results highlight the promise of pyrazole derivatives in cancer therapeutics, with ongoing research focused on optimizing their efficacy and reducing cytotoxicity to normal cells .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, compounds like this compound may exhibit anti-inflammatory effects. Preliminary studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies

Several case studies have documented the biological activities of pyrazole derivatives:

- Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of a series of pyrazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that certain derivatives had MIC values as low as 0.0039 mg/mL, demonstrating strong antibacterial properties .

- Anticancer Research : In a comparative study involving multiple cancer cell lines, derivatives similar to 1-(2-(piperidin-1-yl)ethyl)-1H-pyrazol-4-amines were shown to significantly inhibit cell proliferation in vitro, with some compounds leading to apoptosis in cancer cells .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2-(piperidin-1-yl)ethyl)-1H-pyrazol-4-amine?

Answer: The synthesis of pyrazole-piperidine hybrids typically involves nucleophilic substitution or coupling reactions. For example:

- Stepwise alkylation : React 1H-pyrazol-4-amine with a piperidine-containing alkyl halide (e.g., 2-(piperidin-1-yl)ethyl chloride) in polar aprotic solvents like DMSO or DMF, using cesium carbonate as a base at 35–50°C for 24–48 hours .

- Purification : Use liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography (ethyl acetate/hexane gradient) to isolate the product. Yields vary (e.g., 17–40%) depending on substituent steric effects and reaction optimization .

Q. Key Considerations :

Q. How can structural characterization of this compound be performed to confirm its identity?

Answer: A multi-technique approach is recommended:

- NMR spectroscopy : Analyze and NMR shifts to verify the piperidine ethyl linkage (e.g., δ ~2.5–3.5 ppm for piperidine N-CH protons) and pyrazole NH group (δ ~5.0–6.0 ppm) .

- HRMS (ESI) : Confirm molecular weight with <2 ppm error (e.g., m/z 223.1812 [M+H]) .

- Melting point : Compare experimental values (e.g., 104–107°C) with literature to assess purity .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

Q. What are the recommended storage conditions and stability profiles for this compound?

Answer:

- Storage : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis. Lyophilized powders are stable for >6 months .

- In vitro stability : Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C). Piperidine derivatives may undergo oxidative metabolism in liver microsome assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Answer:

- Core modifications : Introduce substituents to the pyrazole ring (e.g., methyl, trifluoromethyl) or piperidine nitrogen (e.g., cyclopropylmethyl) to modulate lipophilicity and target binding .

- Biological assays : Test analogs in receptor-binding assays (e.g., histamine H1/H4 or adenosine receptors) using competitive radioligand displacement (IC determination) .

- Computational modeling : Perform docking studies with AutoDock Vina to predict interactions with target proteins (e.g., GPCRs) .

Q. Example SAR Finding :

| Analog Modification | Biological Activity (IC) | Reference |

|---|---|---|

| Piperidine N-cyclopropylmethyl | 12 nM (H4 receptor) | |

| Pyrazole 3-trifluoromethyl | 45 nM (Adenosine A2A) |

Q. How should researchers resolve contradictions in synthetic yields or biological data across studies?

Answer:

- Reproducibility checks : Validate reaction conditions (e.g., catalyst loading, solvent purity) using protocols from independent sources .

- Data normalization : Account for batch-to-batch variability in biological assays by including positive controls (e.g., known inhibitors) and normalizing to baseline activity .

- Meta-analysis : Compare NMR or HPLC traces with published spectra to identify impurities or stereochemical discrepancies .

Case Study : A 17% yield reported in vs. 40% in for similar reactions may stem from differences in copper catalyst purity or reaction time.

Q. What methodologies are recommended for analyzing the compound’s pharmacokinetic (PK) properties?

Answer:

- In vitro ADME : Assess metabolic stability using human liver microsomes (HLM) and CYP450 inhibition assays .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (fu) .

- In vivo PK : Administer the compound to rodents and collect plasma samples for LC-MS/MS analysis to calculate half-life (t), clearance (CL), and volume of distribution (Vd) .

Q. How can computational chemistry aid in optimizing the compound’s selectivity for a target protein?

Answer:

- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to identify critical binding residues (e.g., piperidine interactions with hydrophobic pockets) .

- Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to predict affinity changes .

- Machine learning : Train models on public datasets (e.g., ChEMBL) to prioritize analogs with desirable PK/PD profiles .

Q. What are the best practices for scaling up synthesis without compromising yield or purity?

Answer:

- Process optimization : Use flow chemistry for exothermic reactions (e.g., alkylation) to improve heat dissipation and scalability .

- Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

- Green chemistry : Replace halogenated solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.